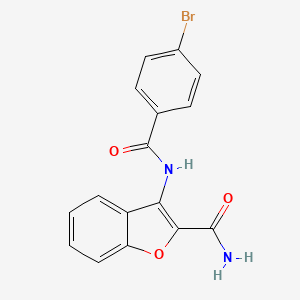

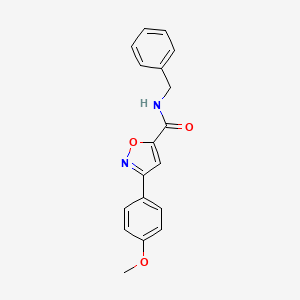

3-(4-Bromobenzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

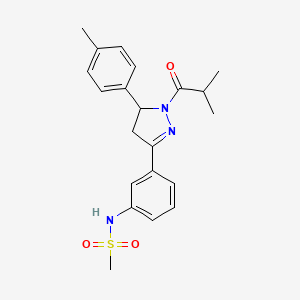

“3-(4-Bromobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a compound that is present in many biologically active natural products and has been extensively studied due to its chemotherapeutic and physiological properties . It is a popular scaffold when designing drugs .

Synthesis Analysis

The synthesis of “3-(4-Bromobenzamido)benzofuran-2-carboxamide” involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of “3-(4-Bromobenzamido)benzofuran-2-carboxamide” is complex, with a benzofuran core and additional functional groups attached to it . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Bromobenzamido)benzofuran-2-carboxamide” include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .科学的研究の応用

Synthesis and Chemical Properties

The development of highly functionalized benzofuran-2-carboxamides showcases the versatility of 3-(4-Bromobenzamido)benzofuran-2-carboxamide in organic synthesis. A noteworthy method involves the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction, demonstrating the compound's utility in generating diverse molecular scaffolds under controlled conditions. This approach yields moderate to good yields, highlighting the compound's potential in diversity-oriented synthesis (W. Han, Jinlong Wu, W. Dai, 2014).

Biological Activity and Pharmacological Potential

Benzofuran derivatives, including 3-(4-Bromobenzamido)benzofuran-2-carboxamide, are of significant interest in medicinal chemistry due to their biological activities. For instance, benzofuran aryl ureas and carbamates exhibit antimicrobial properties. The synthesis of these compounds from bromo salicylaldehyde and various reagents demonstrates their potential as antimicrobial agents, suggesting the relevance of 3-(4-Bromobenzamido)benzofuran-2-carboxamide in developing new antimicrobial strategies (H. M. N. Kumari, Manjunath Harihara Mathada, Mahesh K. Kumar, K. Suda, K. Basavaraja, 2019).

Molecular Docking and Antituberculosis Study

The compound's relevance extends to antituberculosis research, where derivatives of benzofuran, such as 3-Methyl-1-Benzofuran-2-Carbohydrazide, have been synthesized and evaluated for their antituberculosis activity. This underscores the potential of 3-(4-Bromobenzamido)benzofuran-2-carboxamide in contributing to the development of new antituberculosis agents, highlighting its utility in addressing global health challenges (B. Thorat, Bhusan Nazirkar, V. Thorat, Kishor R. More, R. Jagtap, R. Yamgar, 2016).

Catalysis and Organic Transformations

In the realm of catalysis, 3-(4-Bromobenzamido)benzofuran-2-carboxamide derivatives have been synthesized through innovative methods, such as platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This illustrates the compound's role in catalytic processes, offering pathways to synthesize N-ethylbenzamide efficiently and opening doors to a myriad of other synthetic applications (Xiang Wang and, R. Widenhoefer, 2004).

特性

IUPAC Name |

3-[(4-bromobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESVOWSUBABSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromobenzamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)

![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)